OfHex1-IN-1
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of OfHex1-IN-1 involves the preparation of ureido thioglycosides. The process typically includes the following steps :
Formation of the thioglycoside core: This involves the reaction of a sugar derivative with a thiol compound under acidic conditions.
Ureido group introduction: The thioglycoside is then reacted with an isocyanate to introduce the ureido group.
Purification: The final product is purified using chromatographic techniques to obtain this compound with high purity.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification methods such as crystallization or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
OfHex1-IN-1 primarily undergoes the following types of reactions:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Various substitution reactions can occur, particularly at the ureido and thioglycoside moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with modified functional groups.
Scientific Research Applications
OfHex1-IN-1 has several scientific research applications, including :
Chemistry: Used as a tool to study the inhibition of β-N-acetylhexosaminidase enzymes.
Biology: Helps in understanding the role of chitin degradation in insect development and molting.
Industry: Used in the development of green pesticides targeting the Asian corn borer.
Mechanism of Action
OfHex1-IN-1 exerts its effects by inhibiting the enzyme β-N-acetylhexosaminidase (OfHex1) from Ostrinia furnacalis . The compound binds to the active site of the enzyme, preventing it from catalyzing the hydrolysis of chitin. Key molecular targets include residues such as Val327 and Trp490, which form hydrogen bonds with the inhibitor .
Comparison with Similar Compounds
OfHex1-IN-1 is unique due to its high selectivity and potency against OfHex1. Similar compounds include :
TMG-chitotriomycin: Another potent inhibitor of β-N-acetylhexosaminidase.
NAG-thiazoline: Known for its inhibitory activity against glycosyl hydrolase enzymes.
PUGNAc: A well-known inhibitor of β-N-acetylhexosaminidase enzymes.
These compounds share similar mechanisms of action but differ in their selectivity and potency against various β-N-acetylhexosaminidase enzymes.
Properties
Molecular Formula |
C31H42N4O7S |
---|---|
Molecular Weight |
614.8 g/mol |
IUPAC Name |
[(2S,3R,4R,5S,6R)-2-[6-[6-(azepan-1-yl)-1,3-dioxobenzo[de]isoquinolin-2-yl]hexylsulfanyl]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]urea |
InChI |
InChI=1S/C31H42N4O7S/c32-31(41)33-25-27(38)26(37)23(18-36)42-30(25)43-17-8-4-3-7-16-35-28(39)20-11-9-10-19-22(34-14-5-1-2-6-15-34)13-12-21(24(19)20)29(35)40/h9-13,23,25-27,30,36-38H,1-8,14-18H2,(H3,32,33,41)/t23-,25-,26-,27-,30+/m1/s1 |
InChI Key |
OGOOTIYNYPREDH-GNVCQQPKSA-N |
Isomeric SMILES |
C1CCCN(CC1)C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)CCCCCCS[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)NC(=O)N |
Canonical SMILES |
C1CCCN(CC1)C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)CCCCCCSC5C(C(C(C(O5)CO)O)O)NC(=O)N |
Origin of Product |
United States |
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